molecular formula C9H17NO B2522873 rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol CAS No. 1932175-67-1

rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol

Cat. No.: B2522873
CAS No.: 1932175-67-1
M. Wt: 155.241
InChI Key: MLTZOHOXGAJKST-RKDXNWHRSA-N
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Description

rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a cyclopentane ring fused with a pyridine ring, making it a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor to form the bicyclic structure, followed by the introduction of the hydroxyl group. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods could include continuous flow reactions, the use of more efficient catalysts, and optimization of reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.

Mechanism of Action

The mechanism by which rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also allow the compound to fit into specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

[(4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridin-4a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-7-9-4-1-3-8(9)10-6-2-5-9/h8,10-11H,1-7H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTZOHOXGAJKST-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(CCCN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@](C1)(CCCN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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